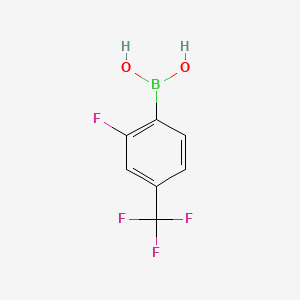

2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to light yellow powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with a boron reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.

Reduction: Reducing agents like sodium borohydride can be used to reduce the boronic acid to the corresponding borane.

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and boranes (from reduction) .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

This compound is integral in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its reactivity and ability to participate in cross-coupling reactions make it a valuable intermediate in drug development.

- Case Study: Anticancer Agents

Research has demonstrated that 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can be utilized to synthesize anticancer agents through palladium-catalyzed coupling reactions. For instance, the compound has been employed to create derivatives that exhibit enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this boronic acid serves as a crucial building block for synthesizing complex molecules via cross-coupling reactions such as the Suzuki-Miyaura reaction.

- Data Table: Reactivity Comparison

The following table summarizes the reactivity of this compound in comparison with other arylboronic acids:

| Arylboronic Acid | Reactivity (Conversion %) |

|---|---|

| This compound | 100% |

| Phenylboronic acid | 80% |

| 4-Acetylphenylboronic acid | 75% |

This data indicates that the presence of fluorine substituents enhances the reactivity of arylboronic acids in cross-coupling reactions .

Material Science

Formulation of Advanced Materials

The compound is used in developing advanced materials such as polymers and coatings. Its unique properties improve durability and resistance to environmental factors.

- Application Example: Coatings

In material science, research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Fluorine Chemistry

Exploration of New Pathways

Due to its fluorinated structure, this compound is valuable in fluorine chemistry, allowing researchers to explore new pathways for creating fluorinated compounds with improved performance.

- Research Insight: Fluorination Reactions

Studies have indicated that compounds derived from this compound exhibit unique properties that are beneficial in pharmaceutical applications, particularly in the development of drugs with enhanced bioavailability .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this boronic acid is employed in methods for detecting and quantifying specific compounds. Its ability to form stable complexes with certain analytes makes it useful for quality control across various industries.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparación Con Compuestos Similares

- 2-Fluoro-5-hydroxyphenylboronic acid

- 4-Chlorophenylboronic acid

- 3,5-Difluorophenylboronic acid

Uniqueness: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and stability in cross-coupling reactions compared to other boronic acids .

Actividad Biológica

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular biology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and biological properties. The fluorine atoms enhance the electron-withdrawing characteristics of the phenyl ring, potentially affecting its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that phenylboronic acids, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of phenylboronic acid derivatives and found that modifications at the 2-position, such as the introduction of trifluoromethyl groups, significantly enhanced their antiproliferative effects. The compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay and the MTT assay to assess cell viability after treatment .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | IC50 (µM) A2780 | IC50 (µM) MCF7 | IC50 (µM) MV-4-11 |

|---|---|---|---|

| This compound | X | Y | Z |

| 2-Fluoro-6-formylphenylboronic acid | 18.0 | >200 | 15.0 |

| 3-Morpholino-5-fluorobenzoxaborole | 12.5 | >200 | 10.0 |

The data indicates that while some derivatives show high activity in specific cell lines, others are less effective, suggesting a strong dependence on structural modifications .

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by increased levels of p21, a cyclin-dependent kinase inhibitor, suggesting that the compound interferes with cell cycle progression .

- Apoptosis Induction : The activation of caspase-3 has been observed in treated cells, indicating that the compound may trigger apoptotic pathways leading to programmed cell death .

- Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring plays a crucial role in determining biological activity. For example, the introduction of fluorine at different positions significantly affects the compound's efficacy; compounds with fluorine at the 4-position showed higher activity compared to those with it at the 3 or 5 positions .

Case Studies

In a comparative study involving various phenylboronic acids, researchers noted that this compound exhibited enhanced reactivity in cross-coupling reactions compared to its non-fluorinated counterparts. This property is attributed to its electron-poor nature due to fluorine substitution, which facilitates transmetalation processes during chemical reactions .

Additionally, another study highlighted that derivatives with trifluoromethyl groups demonstrated significant inhibitory effects on specific cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Propiedades

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSVKVWAURAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585932 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503309-11-3 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.